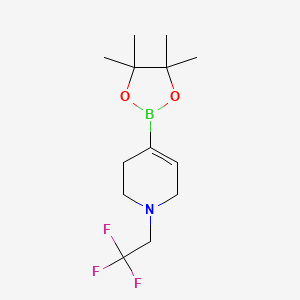

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine

Description

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BF3NO2/c1-11(2)12(3,4)20-14(19-11)10-5-7-18(8-6-10)9-13(15,16)17/h5H,6-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKUKPYUIMQHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

- Molecular Formula : C14H18BNO3

- Molecular Weight : 255.11 g/mol

- CAS Number : 1046831-98-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the dioxaborolane moiety allows for unique interactions with biomolecules. Research indicates that compounds containing boron can influence enzyme activity and cellular signaling pathways.

Anticancer Properties

Studies have demonstrated that this compound exhibits potential anticancer properties by acting as a selective down-regulator of the estrogen receptor (ER). This mechanism is critical in treating hormone-dependent cancers such as breast cancer. The compound's ability to modulate ER activity suggests it could serve as a lead compound in the development of new anticancer therapies .

Neuroprotective Effects

Research indicates that tetrahydropyridine derivatives may possess neuroprotective properties. In various in vitro models of neurodegeneration, compounds similar to this one have shown promise in reducing oxidative stress and preventing neuronal cell death .

Antimicrobial Activity

Preliminary studies have suggested that this compound may also exhibit antimicrobial properties. In vitro assays have demonstrated efficacy against various bacterial strains, indicating its potential application in developing new antimicrobial agents .

Case Studies

Research Findings

Recent studies have focused on the electronic properties and reactivity of this compound. For instance, research utilizing computational methods (e.g., DFT calculations) has shown that the coordination of fluoride ions with the boron atom significantly alters the electronic structure and reactivity of the dioxaborolane moiety. This highlights the compound's potential for further functionalization and application in drug development .

Scientific Research Applications

Pharmacological Potential

Compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine have been studied for their pharmacological properties. Although specific biological activity data for this compound is limited, related tetrahydropyridine derivatives have shown promise in:

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various pathogens.

- Anticancer Properties : Some derivatives exhibit potential in inhibiting tumor growth through interactions with cellular pathways.

Enzyme Interaction Studies

The dioxaborolane moiety may facilitate interactions with enzymes or receptors relevant to pharmacological activity. Initial studies suggest that this compound could modulate enzyme activity or influence signaling pathways within cells.

Organic Synthesis

The compound’s reactivity makes it a valuable intermediate in organic synthesis:

- Cross-Coupling Reactions : The boron-containing structure allows for participation in Suzuki-type reactions to form carbon-carbon bonds.

- Functionalization of Aromatic Compounds : Its ability to undergo further functionalization can lead to the development of new materials with tailored properties.

Polymer Chemistry

Due to its unique properties and stability:

- Incorporation into Polymers : The compound can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of tetrahydropyridine derivatives found that compounds with similar structural motifs exhibited significant activity against Gram-positive bacteria. This suggests potential applications for the compound in developing new antimicrobial agents.

Research on Enzyme Modulation

Research has indicated that boron-containing compounds can influence enzyme activity involved in metabolic pathways. Preliminary findings suggest that this compound may similarly modulate specific enzymes relevant to therapeutic targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the tetrahydropyridine or pyridine rings and the nature of the boronate ester. Key comparisons include:

Substituent Variations on the Tetrahydropyridine Ring

- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (): The cyclopropyl group enhances steric bulk while maintaining moderate electron-donating properties.

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine ():

The methyl group is less electron-withdrawing than trifluoroethyl, resulting in a more electron-rich boronate ester. This could increase hydrolysis susceptibility but improve solubility in polar solvents .

Pyridine-Based Boronate Esters

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine ():

The trifluoroethoxy group on a pyridine ring introduces similar electron-withdrawing effects but lacks the tetrahydropyridine’s saturation. This structural difference may reduce steric hindrance, enhancing reactivity in coupling reactions . - 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (): The trifluoromethyl group on pyridine creates a planar, rigid structure with strong electron-withdrawing effects.

Reactivity in Cross-Coupling Reactions

The trifluoroethyl group in the target compound may slow transmetallation steps in Suzuki-Miyaura reactions due to steric hindrance, compared to smaller substituents like methyl or cyclopropyl. However, its electron-withdrawing nature could stabilize the boronate ester, reducing premature hydrolysis. In contrast, pyridine-based analogs (e.g., ) exhibit faster coupling kinetics due to reduced steric demands .

Physical and Spectral Properties

Preparation Methods

Synthesis of the Tetrahydropyridine Core

- The 1,2,3,6-tetrahydropyridine ring is typically synthesized by reduction or partial hydrogenation of pyridine derivatives or via cyclization methods involving appropriate precursors.

- Introduction of the 2,2,2-trifluoroethyl group on the nitrogen is commonly achieved through alkylation using 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or chloride) under basic conditions to form the N-substituted tetrahydropyridine.

Installation of the Boronate Ester Group

- The boronate ester group (pinacol boronate) is introduced at the 4-position of the tetrahydropyridine ring.

- This is commonly performed via transition metal-catalyzed borylation reactions. For example, iridium-catalyzed C–H borylation or palladium-catalyzed borylation of halogenated precursors.

- A typical route involves starting from a 4-halogenated (e.g., brominated) tetrahydropyridine derivative. The halogen is replaced by the boronate ester group using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base.

- Reaction conditions are optimized to maintain the integrity of the trifluoroethyl substituent and the tetrahydropyridine ring.

Purification and Characterization

- The final product is purified using chromatographic techniques such as silica gel column chromatography.

- Characterization is performed by NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and elemental analysis to confirm the structure and purity.

| Step | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| 1 | Pyridine derivative | Partial hydrogenation or cyclization | 1,2,3,6-Tetrahydropyridine core |

| 2 | 1,2,3,6-Tetrahydropyridine + 2,2,2-trifluoroethyl halide | Base (e.g., K2CO3), solvent (e.g., DMF), heat | N-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine |

| 3 | N-(2,2,2-trifluoroethyl)-4-halogenated tetrahydropyridine + B2pin2 | Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), solvent (e.g., dioxane), heat | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine |

Though direct detailed experimental data for this exact compound are limited in public databases, analogous compounds have been prepared using similar methods with the following insights:

- Catalyst and Base Selection: Palladium catalysts such as Pd(dppf)Cl2 combined with potassium acetate as a base provide high yields and selectivity in the borylation step.

- Solvent Effects: Polar aprotic solvents like 1,4-dioxane or DMF facilitate the borylation reaction and alkylation steps effectively.

- Temperature and Time: Moderate heating (80–100 °C) for several hours is typically required for optimal conversion.

- Yield: Yields for the borylation step generally range from 60% to 85%, depending on substrate purity and reaction conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Alkylation (N-trifluoroethylation) | Base: K2CO3; Solvent: DMF; Temp: 60–80 °C; Time: 12–24 h | Avoid over-alkylation; monitor reaction progress |

| Borylation (C–B bond formation) | Catalyst: Pd(dppf)Cl2; Base: KOAc; Solvent: 1,4-dioxane; Temp: 80–100 °C; Time: 6–12 h | Use inert atmosphere (N2 or Ar) to prevent oxidation |

| Purification | Silica gel chromatography; Eluent: Hexane/ethyl acetate mixtures | Confirm purity by NMR and MS |

- The presence of the trifluoroethyl group can influence the electronic properties of the tetrahydropyridine ring, potentially affecting reactivity in borylation.

- Protective atmosphere and anhydrous conditions are recommended to avoid hydrolysis of the boronate ester.

- The hydrochloride salt form of related compounds (e.g., 1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester hydrochloride) is documented and may be prepared by treatment with HCl in appropriate solvents, enhancing stability and handling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can its boronate ester moiety influence reaction design?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) with halogenated precursors. Key steps include:

- Protecting the trifluoroethyl group during boronate ester installation to avoid side reactions.

- Using anhydrous conditions and catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; validate against commercial standards (e.g., 95.0%+ purity criteria as in fluorinated pyridine derivatives) .

- Mass Confirmation : HRMS (ESI) to match calculated and observed molecular weights (e.g., [M+H] for C₁₈H₂₂BF₃N₂O₂: 366.19) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to minimize side reactions with the trifluoroethyl group?

- Challenge : The electron-withdrawing trifluoroethyl group may deactivate the boronate ester or promote protodeboronation.

- Solutions :

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce oxidative addition barriers .

- Optimize base selection (e.g., Cs₂CO₃ over K₂CO₃) to enhance coupling efficiency while avoiding trifluoroethyl hydrolysis .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks) during structural analysis?

- Data Contradictions : For example, NMR may show split peaks due to tetrahydropyridine ring puckering or trifluoroethyl rotamers.

- Resolution Methods :

- Variable-temperature NMR (VT-NMR) to observe dynamic effects (e.g., coalescence of rotameric peaks at 40°C) .

- 2D NMR (COSY, HSQC) to assign overlapping signals; cross-peaks between H-6 (δ 3.2 ppm) and adjacent protons confirm tetrahydropyridine geometry .

- Supplementary Techniques : X-ray crystallography for unambiguous confirmation, as applied to structurally related tetrahydroimidazopyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.